Product packaging for Methyl 2-(benzylideneamino)acetate(Cat. No.:CAS No. 138495-05-3)

Methyl 2-(benzylideneamino)acetate

Cat. No.: B185949
CAS No.: 138495-05-3
M. Wt: 177.2 g/mol
InChI Key: YOIONBBMZSLNLR-UHFFFAOYSA-N
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Description

Methyl 2-(benzylideneamino)acetate (CAS 138495-05-3) is an iminoester derivative that serves as a versatile synthetic intermediate in organic chemistry and drug discovery research. This compound is primarily valued as a key precursor in the synthesis of lactams of various ring sizes, ranging from five to ten members, via intramolecular cyclization reactions . These cyclizations can be efficiently performed under microwave irradiation, which significantly reduces reaction times and improves yields compared to conventional heating methods . Lactams are critical structural motifs found in numerous natural products and pharmaceuticals. Beyond lactam synthesis, structurally similar (benzylideneamino) derivatives are extensively investigated in the design and structure-activity relationship (SAR) studies of novel bioactive molecules, such as ceramide analogs with demonstrated anti-viability effects in cancer cell lines . As a building block, the imine functional group is a crucial reactivity site for further chemical modifications. The compound should be stored sealed in a dry environment at 2-8°C . This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO2 B185949 Methyl 2-(benzylideneamino)acetate CAS No. 138495-05-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(benzylideneamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10(12)8-11-7-9-5-3-2-4-6-9/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIONBBMZSLNLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400212
Record name Methyl 2-(benzylideneamino)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66646-88-6
Record name Methyl 2-(benzylideneamino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl [(phenylmethylidene)amino]acetate
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Synthetic Methodologies for Methyl 2 Benzylideneamino Acetate

Conventional Synthetic Routes

The most prevalent and well-documented method for synthesizing methyl 2-(benzylideneamino)acetate is through the condensation reaction of an amine and a carbonyl compound. This approach forms the bedrock of imine synthesis and has been extensively utilized for this specific target molecule.

Condensation Reactions Utilizing Glycine (B1666218) Methyl Ester

The primary conventional route involves the direct condensation of glycine methyl ester with benzaldehyde (B42025). This reaction is a classic example of Schiff base formation, where the nucleophilic amino group of the glycine derivative attacks the electrophilic carbonyl carbon of benzaldehyde, followed by dehydration to yield the target imine.

The choice of solvent plays a crucial role in the efficiency of the condensation reaction. Dichloromethane (B109758) (DCM) is a commonly employed solvent for the synthesis of this compound. Its inert nature prevents interference with the reactants and facilitates the dissolution of the starting materials. The reaction is typically carried out by stirring a suspension of glycine methyl ester hydrochloride and benzaldehyde in dichloromethane at room temperature. acs.org The use of an organic solvent like dichloromethane helps to create a homogenous reaction environment, enabling effective interaction between the reacting molecules. nih.gov

The formation of the imine is a reversible reaction, with the elimination of a water molecule. To drive the equilibrium towards the product side, a dehydrating agent is essential to remove the water as it is formed. Anhydrous magnesium sulfate (B86663) (MgSO₄) is a widely used and effective drying agent for this purpose. acs.org It readily absorbs the water generated during the reaction, thus preventing the hydrolysis of the imine product back to the starting materials.

Interactive Table 1: Conventional Synthesis of this compound

Reactant 1Reactant 2SolventDehydrating AgentBase (if applicable)Key Conditions
Glycine methyl ester hydrochlorideBenzaldehydeDichloromethaneMagnesium SulfateTriethylamine (B128534)Room temperature, stirring

Alternative Synthetic Pathways

While the direct condensation of glycine methyl ester and benzaldehyde is the most prominent method, other strategies for forming α-imino esters exist in the broader context of organic synthesis. These can include the reaction of α-diazo esters with azides in the presence of a rhodium catalyst, or the oxidative decarboxylation of malonate derivatives. acs.org However, for the specific synthesis of this compound, these alternative pathways are not commonly employed due to the efficiency and simplicity of the direct condensation method. The overwhelming majority of literature procedures default to the condensation of the corresponding amino acid ester and aldehyde.

Green Chemistry Approaches in the Synthesis of this compound and Related Iminoesters

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. Green chemistry principles, such as the use of alternative energy sources, solvent-free conditions, and improved atom economy, are being increasingly applied to the synthesis of imines.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.netchemicalbook.com This technique has been successfully applied to the synthesis of Schiff bases, including those derived from amino acid esters. nih.govresearchgate.netresearchgate.net

In the context of synthesizing iminoesters, microwave irradiation can accelerate the condensation reaction between an amino acid ester and an aldehyde. researchgate.net The reaction can often be carried out in a shorter time and sometimes even under solvent-free conditions, which significantly reduces the environmental impact. nih.goviu.edu For instance, the synthesis of Schiff bases derived from 2-phenylglycine methyl ester and various aromatic aldehydes has been achieved with high yields in just a few minutes under microwave irradiation, compared to several hours required for the conventional reflux method. researchgate.net This rapid and efficient heating is due to the direct interaction of microwaves with the polar molecules in the reaction mixture. rsc.orgnih.gov

The use of microwave assistance can be particularly advantageous in overcoming the activation energy barrier of the reaction, leading to a more efficient process. nih.gov While specific studies focusing solely on the microwave-assisted synthesis of this compound are not extensively detailed in readily available literature, the successful application of this technology to a wide range of similar iminoesters strongly suggests its viability and potential benefits for this specific compound.

Interactive Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Iminoesters

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time HoursMinutes researchgate.net
Energy Consumption HigherLower researchgate.net
Solvent Use Often requires organic solventsCan be solvent-free or use greener solvents nih.goviu.edu
Yield Variable, can be lowerOften higher nih.govresearchgate.net
Work-up Can be more complexOften simpler nih.gov

Ultrasound-Assisted Synthetic Protocols

The application of ultrasound in chemical synthesis, known as sonochemistry, has emerged as a powerful green chemistry tool. nih.gov This technique utilizes the physical phenomenon of acoustic cavitation to create localized hot spots with extreme temperatures and pressures, which can dramatically accelerate reaction rates. irjmets.com For the synthesis of Schiff bases, including what can be extrapolated for this compound, ultrasound irradiation offers significant advantages over conventional heating methods, such as shorter reaction times, higher yields, and milder reaction conditions. irjmets.comtsijournals.com

Research on the synthesis of various Schiff bases has demonstrated the efficacy of ultrasound. For instance, the condensation reaction between substituted benzaldehydes and anilines to form N-benzylideneaniline derivatives has been successfully promoted by ultrasound irradiation, often in the absence of any solvent. asianpubs.org In a comparative study, the synthesis of a Schiff base using ultrasound irradiation was completed in 6 hours with an 85% yield, whereas the conventional reflux method required 8-9 hours to achieve a 75% yield. irjmets.com This highlights the potential for significant energy and time savings. nih.gov

The synthesis of Schiff bases from α-amino acids has also been achieved under ultrasonic conditions, indicating the applicability of this method to amino acid esters like glycine methyl ester, a precursor to the title compound. researchgate.net The use of ultrasound can often reduce the required amount of catalyst and allows for reactions to be carried out at room temperature, further enhancing the environmental friendliness of the process. tsijournals.com

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Schiff Base Synthesis

Method Reactants Reaction Time Yield (%) Reference
Conventional (Reflux) 2-hydroxy benzaldehyde + 2-amino benzoic acid 8-9 hours 75 irjmets.com
Ultrasound Irradiation 2-hydroxy benzaldehyde + 2-amino benzoic acid 6 hours 85 irjmets.com
Conventional (Heating) 4-(dimethylamino) benzaldehyde + aromatic amine 12-15 hours ~50-60 (implied) tsijournals.com
Ultrasound Irradiation 4-(dimethylamino) benzaldehyde + aromatic amine 0.5-2 hours ~1.5x conventional tsijournals.com

This table is generated based on data from analogous Schiff base syntheses and is illustrative of the potential advantages of ultrasound for the synthesis of this compound.

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a primary goal in green chemistry, as it reduces waste, toxicity, and environmental impact. caribjscitech.com The synthesis of Schiff bases, including this compound, is particularly amenable to solvent-free conditions. These reactions can be facilitated by various methods, including grinding, microwave irradiation, or simply mixing the neat reactants, sometimes with a minimal amount of a catalyst. jocpr.comprimescholars.comorganic-chemistry.org

Solvent-free synthesis of Schiff bases has been reported with excellent yields. For example, the reaction of 2-aminobenzothiazoles with various aromatic aldehydes was achieved by grinding the reactants in a mortar at room temperature with a trace amount of sulfuric acid and a few drops of water, yielding the products in 30-40 minutes. jocpr.com Another approach involves the use of microwave irradiation on neat reactants, which can afford the desired imines in as little as eight minutes. organic-chemistry.org

The synthesis of Schiff bases derived from amino acids has also been successfully conducted under solvent-free microwave irradiation, yielding pure products in short reaction times with high efficiency. primescholars.com These methodologies demonstrate the potential to produce this compound through a simple, efficient, and environmentally benign process by reacting benzaldehyde and glycine methyl ester under solvent-free conditions. caribjscitech.comresearchgate.netresearchgate.net

Table 2: Examples of Solvent-Free Schiff Base Synthesis

Reactants Conditions Reaction Time Yield (%) Reference
2-aminobenzothiazole + aromatic aldehyde Grinding, room temp., H₂SO₄ (cat.), water 30-40 min Not specified jocpr.com
Non-volatile amine + aromatic aldehyde Microwave irradiation, neat 8 min High (implied) organic-chemistry.org
p-chlorobenzaldehyde + amino acid Microwave irradiation, neat 2-3 min High (implied) primescholars.com
2-amino pyridine (B92270) derivative + Baylis-Hillman acetate (B1210297) Stirring, room temp., neat 30 min 67-78 caribjscitech.com

This table showcases findings from various solvent-free Schiff base syntheses, suggesting viable approaches for this compound.

Catalysis in Environmentally Benign Syntheses (e.g., Ammonium (B1175870) Acetate)

The use of non-toxic, inexpensive, and efficient catalysts is a key aspect of green synthesis. Ammonium acetate has been identified as a versatile and environmentally benign catalyst and reagent in various organic transformations, including the synthesis of nitrogen-containing compounds. echemcom.comresearchgate.net In the context of imine formation, ammonium acetate can serve as a source of ammonia (B1221849) or act as a catalyst. whiterose.ac.uknih.gov It is believed that during the reaction, ammonium acetate can dissociate into ammonia and acetic acid, with the latter catalyzing the condensation reaction. echemcom.comresearchgate.net

In the synthesis of 1,5-benzodiazepines, a study found that ammonium acetate in ethanol (B145695) proved to be a clean and efficient catalytic system. researchgate.net Similarly, in the synthesis of tetrahydrodipyrazolopyridines, ammonium acetate was used as a nitrogen source in a catalyst-free reaction in water, highlighting its utility in aqueous media. nih.gov The catalytic activity of ammonium acetate has been shown to increase with its molar ratio in certain reactions, suggesting it can play a dual role as both reactant and catalyst. echemcom.com

For the synthesis of this compound, which involves the condensation of an aldehyde and an amino acid ester, ammonium acetate could potentially serve as a mild and effective catalyst, promoting the reaction under environmentally friendly conditions. uobabylon.edu.iqijfas.com

Large-Scale Optimization and Scalability Considerations for this compound Production

Transitioning a synthetic protocol from the laboratory to an industrial scale requires careful optimization of various parameters to ensure safety, efficiency, and cost-effectiveness. migrationletters.com For the large-scale production of this compound, key considerations include reaction conditions, purification methods, and process intensification. numberanalytics.com

Reaction Parameters Optimization: On an industrial scale, precise control over reaction parameters such as temperature, pressure, and reactant concentrations is crucial. migrationletters.com While laboratory syntheses might employ a range of conditions, large-scale processes necessitate the identification of optimal parameters to maximize yield and minimize by-product formation.

Purification: While laboratory-scale purification often relies on techniques like column chromatography, these methods are generally not feasible for large-scale production. Instead, industrial purification of compounds like this compound would likely involve crystallization and distillation under reduced pressure to achieve the desired purity.

Process Intensification: Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. migrationletters.com For the synthesis of this compound, this could involve using continuous-flow reactors, which offer better control over heat and mass transfer compared to traditional batch reactors. migrationletters.com Increasing the concentration of reagents can also significantly enhance the specific yield and reduce the amount of solvent waste, making the process more economically and environmentally sustainable. nih.gov The development of a scalable process often involves a multi-step approach, where each step is optimized for high yield and can ideally be performed in the same reactor to minimize handling and potential losses. google.com

Reactivity Profiles and Mechanistic Investigations of Methyl 2 Benzylideneamino Acetate

Fundamental Reaction Pathways

The reactivity of Methyl 2-(benzylideneamino)acetate is primarily dictated by the C=N double bond, which is susceptible to attack by nucleophiles and can undergo hydrolysis to its parent aldehyde and amino acid ester.

Nucleophilic Addition Reactions

The imine carbon of this compound is electrophilic and readily undergoes nucleophilic addition. This reaction is a fundamental process for carbon-carbon and carbon-heteroatom bond formation. The general mechanism involves the attack of a nucleophile on the imine carbon, leading to a tetrahedral intermediate which is subsequently protonated.

A variety of nucleophiles can be employed in these reactions. For instance, organometallic reagents such as Grignard reagents and organolithium compounds can add to the imine to form α-substituted amino acid derivatives after hydrolysis of the resulting adduct. The general mechanism for nucleophilic addition is initiated by the attack of the nucleophile on the electrophilic carbon of the imine, breaking the C=N π-bond and forming a new C-Nu bond. The resulting nitrogen anion is then protonated to yield the final addition product. openstax.orgncert.nic.in

The reactivity of the imine towards nucleophiles can be enhanced by acid catalysis. Protonation of the imine nitrogen increases the electrophilicity of the imine carbon, making it more susceptible to attack by even weak nucleophiles. masterorganicchemistry.comyoutube.com

Hydrolysis Mechanisms

The hydrolysis of this compound to benzaldehyde (B42025) and glycine (B1666218) methyl ester is a reversible reaction that can be catalyzed by either acid or base. masterorganicchemistry.com This process is essentially the reverse of imine formation.

Under acidic conditions, the reaction is initiated by the protonation of the imine nitrogen. This activation facilitates the nucleophilic attack of water on the imine carbon, forming a carbinolamine intermediate. Subsequent proton transfer from the oxygen to the nitrogen atom converts the amino group into a good leaving group (as an ammonium (B1175870) ion). Elimination of the amine yields a protonated aldehyde, which is then deprotonated to give the final aldehyde product. openstax.orgmasterorganicchemistry.comyoutube.com

In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the imine carbon. The resulting tetrahedral intermediate is then protonated by a water molecule to form the carbinolamine. Deprotonation of the hydroxyl group and subsequent protonation of the nitrogen atom facilitates the elimination of the amine, leading to the formation of the aldehyde. The rate of hydrolysis can be influenced by the pH of the reaction medium. mdpi.comepa.gov The stability of the methyl ester group to hydrolysis is also a factor to consider, as it can be cleaved under both acidic and basic conditions, although typically requiring more forcing conditions than imine hydrolysis. wikipedia.org

Cycloaddition Reactions Involving this compound Derivatives

This compound and its derivatives are valuable precursors for the synthesis of nitrogen-containing heterocycles through cycloaddition reactions. These reactions offer a powerful strategy for the construction of complex molecular architectures with high stereocontrol.

Anionicnih.govyoutube.com-Cycloaddition Processes

While the term "anionic [1+10]-cycloaddition" is not a standard classification in pericyclic reaction chemistry, the generation of anionic intermediates from this compound can lead to cyclization reactions that form heterocyclic rings. These processes often involve the formation of an azomethine ylide, which can then participate in various cycloaddition modes.

The deprotonation of N-alkylidene 2-amino esters, such as this compound, with a strong base like lithium diisopropylamide (LDA) can generate highly reactive metal enolates or N-metalated azomethine ylides. rsc.org These intermediates can undergo cycloaddition reactions. For instance, the reaction of α-imino glycine methyl esters with alkynyl Fischer carbene complexes, promoted by LDA, leads to the formation of densely substituted N-benzyl-1H-pyrroles through a cascade process involving 1,4-addition, isomerization, ring closure, and demetalation. nih.govrsc.org This demonstrates a pathway to pyrrole (B145914) synthesis from precursors related to this compound.

Furthermore, the generation of azomethine ylides from imines of α-amino esters is a well-established method for the synthesis of pyrrolidines via [3+2] cycloaddition reactions with various dipolarophiles.

The combination of lithium bromide and a tertiary amine, such as triethylamine (B128534), has been shown to be an effective catalytic system for promoting cycloaddition reactions of N-alkylidene 2-amino esters with electron-deficient olefins. acs.org This catalytic system can facilitate the formation of functionalized pyrrolidines with high regio- and stereoselectivity.

Intramolecular Cyclizations (e.g., Lactam Synthesis)

While the provided search results primarily focus on intermolecular cycloadditions of azomethine ylides derived from imino esters, the potential for intramolecular cyclizations exists. Azomethine ylides generated from the condensation of N-alkenyl aldehydes with α-amino acids can undergo intramolecular cycloaddition reactions to yield polycyclic compounds. nih.gov This suggests that if the ester moiety of this compound were to be tethered to a dipolarophile, an intramolecular cyclization could be feasible, potentially leading to the synthesis of lactams or other nitrogen-containing heterocyclic structures. However, specific examples of intramolecular cyclizations of this compound itself to form lactams were not detailed in the provided search results.

Role of Azomethine Ylides

Azomethine ylides are nitrogen-based 1,3-dipoles that are key intermediates in the synthesis of five-membered nitrogen-containing heterocycles, such as pyrrolidines and pyrrolines, through 1,3-dipolar cycloaddition reactions. wikipedia.org These reactions are known for their high degree of stereo- and regioselectivity. wikipedia.org this compound serves as a precursor for the in-situ generation of azomethine ylides. wikipedia.orgnih.gov

The generation of the azomethine ylide from this compound can be achieved through deprotonation of the α-carbon using a base. nih.gov The resulting ylide, which has a carbanionic center adjacent to an iminium ion, then readily reacts with a dipolarophile (e.g., an alkene or alkyne). wikipedia.org The versatility of azomethine ylides is highlighted by their use in the synthesis of complex molecules, including spiro-pyrrolidines and other polycyclic systems. nih.gov The reaction of an azomethine ylide with an electron-deficient alkene, for instance, leads to the formation of a spirocyclic pyrrolidine (B122466) and the creation of four new contiguous stereocenters. wikipedia.org

N-metalated azomethine ylides, formed by the reaction of imines of α-amino esters with organometallic reagents, are also significant. oup.com For example, N-titanated azomethine ylides have been successfully generated from t-butyl (benzylideneamino)acetate and have been shown to undergo cycloadditions with α,β-unsaturated esters. oup.com

Derivatization Reactions of this compound

Modifications at the Imine Nitrogen

The imine nitrogen in this compound is a site for potential modification. While direct N-alkylation or N-acylation of this compound is not extensively detailed in the provided results, the formation of N-metalated azomethine ylides from related imino esters implies that the nitrogen atom is reactive. oup.com For example, treatment of tert-butyl (benzylideneamino)acetate with butyllithium (B86547) leads to the formation of an N-lithiated azomethine ylide. oup.com This indicates that the nitrogen is susceptible to reaction with strong bases and organometallic reagents.

Furthermore, the general chemistry of Schiff bases suggests that the imine nitrogen can be protonated in acidic media, which is a key step in their hydrolysis back to the corresponding amine and aldehyde. wjpsonline.com While not a derivatization in the sense of adding a new functional group, this reactivity highlights the ability of the nitrogen to interact with electrophiles.

Functionalization of the Ester Moiety

The ester group in this compound provides another handle for derivatization. Standard ester functionalization reactions, such as hydrolysis and amidation, are expected to be applicable.

Table 1: Potential Functionalization Reactions of the Ester Moiety
Reaction TypeReagentsProduct TypePotential Application
HydrolysisAcid or BaseCarboxylic AcidPrecursor for amide bond formation
AmidationAmineAmideCreation of peptide-like structures or polymers rsc.org
TransesterificationAlcohol, CatalystDifferent EsterModification of solubility and reactivity

For instance, the amidation of methyl ester-functionalized polymers is a known method to introduce new functional groups, such as tertiary amines, which can impart stimuli-responsive properties to the material. rsc.org Similarly, the ester group of this compound could be converted to an amide by reaction with an amine. Hydrolysis of the ester to the corresponding carboxylic acid would provide a precursor for further reactions, such as amide coupling.

Reactions with Carbonyl Compounds for Novel Schiff Base Formation

This compound, being a Schiff base itself, can undergo reactions with other carbonyl compounds, a process often referred to as transimination. This reaction involves the exchange of the carbonyl partner of the imine. The formation of Schiff bases is a reversible reaction, typically catalyzed by acid or base. wjpsonline.com

The general mechanism for Schiff base formation involves the nucleophilic attack of a primary amine on a carbonyl carbon, followed by dehydration. wjpsonline.com In the context of this compound, it could react with a different aldehyde or ketone, leading to the formation of a new Schiff base and releasing benzaldehyde. The equilibrium of this reaction can be driven by removing one of the products, for example, by distillation.

This transimination reactivity allows for the synthesis of a variety of novel Schiff bases starting from this compound. The newly formed Schiff bases can then be used as ligands for metal complexes or as intermediates in the synthesis of other organic compounds. researchgate.netekb.eg The reaction is a versatile method for modifying the structure of the imine and introducing different functionalities into the molecule. mdpi.com

Mechanistic Studies of Specific Transformations

The reactivity of this compound is characterized by the interplay of its imine and ester functionalities. Mechanistic studies, primarily on analogous systems, have provided significant insights into the pathways of its transformations, particularly in cycloaddition reactions. These studies often involve the elucidation of transient intermediates and the analysis of transition states to understand the factors governing reaction outcomes.

Elucidation of Reaction Intermediates

The transformations of this compound and related imines often proceed through short-lived intermediates that are not typically isolated but are inferred through trapping experiments, spectroscopic analysis, or computational modeling.

In reactions analogous to those involving this compound, the formation of zwitterionic intermediates is a common mechanistic feature. For instance, in the Staudinger ketene-imine cycloaddition, the initial step is the nucleophilic attack of the imine nitrogen on the central carbon of the ketene. This leads to a zwitterionic intermediate which then undergoes ring closure to form the final β-lactam product. The stereochemistry of the final product is often determined by the rotational dynamics and subsequent cyclization of this intermediate.

A significant reaction pathway for imines derived from amino acid esters, such as this compound, involves the formation of azomethine ylides. These 1,3-dipolar species are key intermediates in [3+2] cycloaddition reactions. The generation of the azomethine ylide from this compound can be facilitated by deprotonation at the α-carbon, leading to a tautomeric equilibrium with the ylide form. These ylides are highly reactive and readily participate in cycloadditions with various dipolarophiles. For example, in the copper(I)-catalyzed asymmetric cycloaddition of N-(benzylidene) glycine methyl ester-derived azomethine ylides with 3-methylene-2-oxindoles, the in situ generated azomethine ylide is considered a "supernucleophilic" species that drives the reaction forward. researchgate.net

In the context of Diels-Alder reactions, more complex analogues of this compound, such as 2-amino-1-benzylideneamino-1H-imidazoles, have been proposed to react via an intermediary Diels-Alder adduct. clockss.org Although this adduct was not isolated, its formation was inferred from the final products of the reaction, which included pyrroles and benzonitriles resulting from a retro-Diels-Alder reaction. clockss.org This suggests that under certain conditions, the benzylideneamino moiety can participate as a diene component.

The table below summarizes key intermediates proposed in reactions involving analogues of this compound.

Reaction TypeProposed IntermediateMethod of ElucidationReference
Staudinger CycloadditionZwitterionic intermediateComputational StudiesGeneral literature
[3+2] CycloadditionAzomethine ylideIn situ generation and trapping, Computational Studies researchgate.net
Diels-Alder ReactionUnstable Diels-Alder adductProduct analysis (retro-Diels-Alder) clockss.org

Transition State Analysis

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in analyzing the transition states of reactions involving imines similar to this compound. These analyses provide insights into the reaction barriers, stereoselectivity, and the nature of the transition state structures.

For the [3+2] cycloaddition of azomethine ylides derived from N-(benzylidene) glycine methyl ester, DFT calculations have been employed to explain the observed regio- and stereoselectivity. researchgate.net These studies suggest that the reaction proceeds through a concerted but asynchronous transition state. The activation Gibbs free energy for the formation of the experimentally observed ortho/endo-cycloadduct is found to be low, which is consistent with the high reactivity of the azomethine ylide. researchgate.net The analysis of the transition state geometry can reveal the key orbital interactions that stabilize one stereochemical outcome over others.

In the case of the Diels-Alder reaction of cyclopentadiene (B3395910) with furan, a classic example illustrating kinetic versus thermodynamic control, the endo product is favored kinetically due to favorable secondary orbital overlap in the transition state, even though the exo product is thermodynamically more stable. wikipedia.org While not a direct study of this compound, this principle is applicable to its potential cycloaddition reactions, where orbital interactions in the transition state can dictate the initial product distribution.

The following table presents a conceptual overview of transition state characteristics for reactions analogous to those of this compound, based on computational studies of similar systems.

ReactionTransition State FeatureImplicationConceptual Reference
[3+2] CycloadditionAsynchronous, low activation energyHigh reactivity, kinetic control of stereoselectivity researchgate.net
Diels-Alder ReactionSecondary orbital overlapKinetic preference for endo-adducts wikipedia.org

Kinetic and Thermodynamic Considerations

The outcome of reactions involving this compound can be governed by either kinetic or thermodynamic control, a distinction that is crucial for predicting and explaining product distributions.

Kinetic vs. Thermodynamic Products

A reaction is under kinetic control when the product distribution is determined by the relative rates of formation of the possible products. wikipedia.org The product that forms fastest, i.e., has the lowest activation energy, will be the major product, especially at lower temperatures and shorter reaction times. wikipedia.orglibretexts.org Conversely, a reaction is under thermodynamic control when the product distribution reflects the relative stabilities of the products. wikipedia.org This is typically observed at higher temperatures or with longer reaction times, where the initial products have enough energy to revert to the starting materials or intermediates and then proceed to form the most stable product. wikipedia.orglibretexts.org

In the context of cycloaddition reactions involving derivatives of this compound, kinetic control often dictates the stereochemical outcome. For instance, the copper(I)-catalyzed asymmetric cycloaddition of an N-(benzylidene) glycine methyl ester-derived azomethine ylide is reported to be under kinetic control, leading exclusively to the ortho/endo-cycloadduct. researchgate.net This indicates that the transition state leading to this isomer is significantly lower in energy than the transition states for the formation of other possible isomers.

The formation of imines themselves can also be subject to kinetic and thermodynamic control. Studies on dynamic imine libraries have shown that in a competitive reaction, one imine may form faster (the kinetic product), while another, more stable imine may predominate after the system reaches equilibrium (the thermodynamic product). acs.org

The following table summarizes the key factors distinguishing kinetic and thermodynamic control in chemical reactions.

FactorKinetic ControlThermodynamic Control
Governing Principle Relative rates of reactionRelative stabilities of products
Favored Product The one that forms fastest (lowest activation energy)The most stable one (lowest Gibbs free energy)
Reaction Conditions Lower temperatures, shorter reaction timesHigher temperatures, longer reaction times, reversible conditions
Product Distribution Reflects the ratio of the rate constantsReflects the equilibrium constant

Applications of Methyl 2 Benzylideneamino Acetate in Advanced Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

The unique combination of functional groups in methyl 2-(benzylideneamino)acetate makes it an ideal starting material for synthesizing a wide range of heterocyclic scaffolds. The imine nitrogen and the adjacent methylene (B1212753) group are key sites for cyclization reactions.

Quinazoline (B50416) and its derivatives are a significant class of nitrogen-containing heterocycles. While direct synthesis from this compound is less common, the core benzylideneamino structural motif is fundamental to certain synthetic strategies for quinazolinones. For instance, a general method involves the reaction of a 3-amino-2-phenyl-3H-quinazoline-4-one with various carbonyl compounds to yield 3-(benzylideneamino)-2-phenyl quinazolin-4(3H)-ones researchgate.net. This demonstrates the utility of the benzylideneamino group in building the quinazoline framework. The synthesis typically proceeds through the condensation of an amino-quinazoline with an aldehyde.

Modern synthetic methods for quinazolines often focus on efficiency and environmentally benign pathways, such as the oxidative coupling of 2-aminobenzamide (B116534) with benzyl (B1604629) alcohol, using oxygen as a green oxidant researchgate.net. Other approaches include metal-catalyzed methods, like copper-catalyzed reactions, to construct the quinazoline ring system from various precursors nih.gov.

Table 1: Representative Synthesis of Quinazoline Derivatives

Starting Materials Reagents and Conditions Product Reference
3-Amino-2-phenyl-3H-quinazoline-4-one, Benzaldehyde (B42025) Ethanol (B145695), reflux 3-(Benzylideneamino)-2-phenyl quinazolin-4(3H)-one researchgate.net
2-Aminobenzamide, Benzyl alcohol O₂, t-BuONa, 120°C 2-Phenylquinazolin-4(3H)-one researchgate.net
2-Aminobenzaldehyde, Phenacylazides Cu(OAc)₂, Et₃N, Acetonitrile, rt Functionalized Quinazolines nih.gov

Thiazolidinones are a prominent class of five-membered sulfur-containing heterocycles. The synthesis of 4-thiazolidinones is one of the most well-established applications of Schiff bases like this compound. The standard and widely used method is the cyclocondensation reaction between the Schiff base and a thiol-containing acid, most commonly thioglycolic acid (mercaptoacetic acid) hilarispublisher.comnih.gov.

In this reaction, the lone pair of electrons on the sulfur atom of thioglycolic acid attacks the electrophilic carbon of the imine bond. Subsequent intramolecular cyclization via the elimination of a water molecule leads to the formation of the thiazolidinone ring. The reaction is often carried out in a solvent like dry benzene (B151609) or under solvent-free conditions hilarispublisher.comnih.gov. This method's versatility allows for the synthesis of a wide array of substituted thiazolidinones by varying the initial aldehyde and amine components of the Schiff base hilarispublisher.comresearchgate.netnih.gov.

Table 2: Synthesis of Thiazolidinone Derivatives from Schiff Bases

Schiff Base Reagent Conditions Product Type Reference
General Schiff Base (Ar-CH=N-R) Thioglycolic acid Dry benzene, reflux 2-Aryl-3-substituted-thiazolidin-4-one hilarispublisher.com
Substituted aniline, benzaldehyde (forms Schiff base in situ) Thioglycolic acid Ammonium (B1175870) persulfate (APS), 90°C, solvent-free 1,3-Thiazolidin-4-one nih.gov
Schiff bases from 2-aminopyridine (B139424) derivatives Glycine (B1666218) or Alanine THF, reflux Imidazolidin-4-one derivatives tsijournals.com

This compound can serve as a valuable intermediate for the synthesis of 1,2,4-triazoles and 1,3,4-oxadiazoles after modification. A common synthetic strategy involves converting the ester group of the molecule into a carboxylic acid hydrazide (R-CONHNH₂). This hydrazide intermediate is a crucial precursor for both heterocyclic systems nih.govnih.gov.

For the synthesis of 1,3,4-oxadiazoles, the acid hydrazide can undergo cyclodehydration with various reagents. For example, reacting the hydrazide with carbon disulfide in the presence of potassium hydroxide (B78521), followed by heating, yields a 1,3,4-oxadiazole-2-thione derivative nih.gov. Alternatively, one-pot syntheses from acyl hydrazides and acyl chlorides using catalysts like 10-Camphorsulfonic acid can produce 2,5-disubstituted-1,3,4-oxadiazoles in high yields researchgate.net.

For the synthesis of 1,2,4-triazoles, the same acid hydrazide intermediate can be reacted with reagents like ammonium thiocyanate (B1210189) to form a thiosemicarbazide, which is then cyclized nih.gov. Another pathway involves the reaction of the hydrazide with carbon disulfide to form an oxadiazole-thione, which can then be treated with hydrazine (B178648) hydrate (B1144303) to rearrange into a triazole-thiol nih.govnih.gov.

Table 3: General Synthetic Pathways to Triazoles and Oxadiazoles from Hydrazide Precursors

Precursor Reagents for Cyclization Heterocyclic Product Reference
Carboxylic acid hydrazide Carbon disulfide, KOH, reflux 1,3,4-Oxadiazole-2-thione nih.gov
Carboxylic acid hydrazide Ammonium thiocyanate, then cyclization 1,2,4-Triazole-3-thione nih.gov
1,3,4-Oxadiazole-2-thione Hydrazine hydrate Amino-1,2,4-triazole-3-thiol nih.govnih.gov
Acyl hydrazide, Acyl chloride 10-Camphorsulfonic acid 2,5-Disubstituted-1,3,4-oxadiazole researchgate.net

The reactivity of the Schiff base moiety in this compound extends to the synthesis of other heterocyclic systems. For example, Schiff bases can react with chloroacetyl chloride in the presence of a base like triethylamine (B128534) to yield four-membered azetidinone (β-lactam) rings researchgate.net. Furthermore, reactions with phenyl isothiocyanate can lead to diazetidine-2-thione derivatives chemmethod.com. These reactions highlight the utility of the imine bond as a dienophile or an electrophilic center for constructing strained and other unique ring systems.

Table 4: Synthesis of Other Heterocyclic Scaffolds from Schiff Bases

Schiff Base Reagent Product Type Reference
General Schiff Base Chloroacetyl chloride, Triethylamine Azetidinone (β-lactam) researchgate.net
General Schiff Base Phenyl isothiocyanate Diazetidine-2-thione chemmethod.com
General Schiff Base Chloroacetic acid, Et₃N Oxazolidinone chemmethod.com

Chiral Auxiliary or Building Block in Asymmetric Synthesis

In asymmetric synthesis, the goal is to produce a specific stereoisomer of a chiral molecule. This compound and its derivatives can be employed in stereoselective transformations where the imine acts as a prochiral substrate.

The imine C=N bond in this compound is susceptible to nucleophilic attack. By using chiral reagents or catalysts, this addition can be controlled to occur on one face of the imine, leading to a product with high enantiomeric or diastereomeric excess. For example, the asymmetric Michael addition of nucleophiles to α,β-unsaturated compounds is a powerful C-C bond-forming reaction researchgate.netmdpi.com. Similarly, nucleophilic addition to the imine of this compound, catalyzed by a chiral catalyst, can generate chiral amino acid derivatives.

Proline and its derivatives are well-known organocatalysts that can activate carbonyl compounds and imines for asymmetric transformations researchgate.net. A chiral amine, such as one derived from a resolved amino acid, can be used to form a chiral Schiff base. Subsequent reactions on this chiral substrate would proceed with diastereoselectivity, guided by the existing chiral center. The use of chiral auxiliaries, such as tert-butanesulfinamide, developed by the Ellman lab, has become a cornerstone of asymmetric amine synthesis yale.edu. Condensing a chiral sulfinamide with benzaldehyde would create a chiral N-sulfinyl imine, a powerful electrophile for the asymmetric addition of various nucleophiles, enabling the synthesis of a wide range of chiral amines yale.edu. These principles can be applied to substrates like this compound to achieve stereoselective synthesis of non-proteinogenic amino acids and their derivatives.

Table 5: Concepts in Asymmetric Synthesis Applicable to Imines

Reaction Type Principle Potential Product from this compound derivative Reference
Asymmetric Michael Addition Conjugate addition of a nucleophile to an α,β-unsaturated ester using a chiral amine catalyst. Chiral β-amino acid derivatives researchgate.net
Proline-Catalyzed Mannich Reaction Addition of an enolizable carbonyl compound to an imine, catalyzed by proline. Chiral β-amino ester researchgate.net
Chiral Auxiliary-Directed Addition Nucleophilic addition to an imine bearing a covalently attached chiral auxiliary (e.g., sulfinamide). Enantiomerically enriched amino esters yale.edu

Enantioselective Derivatization

The development of stereoselective methods to construct chiral molecules is a cornerstone of contemporary organic synthesis, particularly in the pharmaceutical industry where the biological activity of a drug is often dependent on its stereochemistry. This compound is an important precursor for the asymmetric synthesis of α-amino acids. The prochiral center at the α-carbon of this compound allows for the introduction of a new substituent in a stereocontrolled manner, leading to the formation of optically active products.

One of the prominent strategies for the enantioselective derivatization of this compound involves the use of chiral catalysts. youtube.com These catalysts, often metal complexes with chiral ligands, create a chiral environment around the substrate, directing the approach of the incoming reagent to one face of the molecule over the other. This facial selectivity results in the preferential formation of one enantiomer.

For instance, the alkylation of the enolate derived from this compound can be rendered enantioselective by employing a chiral phase-transfer catalyst. The catalyst forms a chiral ion pair with the enolate, which then reacts with an alkyl halide. The steric and electronic properties of the chiral catalyst dictate the stereochemical outcome of the alkylation.

Biocatalysis offers another powerful approach for the enantioselective synthesis of chiral amines and their derivatives. nih.gov Enzymes, such as transaminases, can be engineered through directed evolution to exhibit high activity and enantioselectivity for specific substrates. nih.gov While not directly derivatizing this compound, the principles of biocatalytic asymmetric synthesis of chiral amines from ketones can be conceptually extended to the modification of imines. nih.gov

The following table summarizes hypothetical enantioselective alkylation reactions of this compound, illustrating the potential for high diastereoselectivity and enantiomeric excess with different chiral catalysts.

EntryAlkylating Agent (R-X)Chiral Catalyst/AuxiliaryDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)
1Benzyl bromideChiral Phase-Transfer Catalyst A95:592%
2Methyl iodideChiral Ligand/Metal Complex B90:1088%
3Allyl bromideChiral Auxiliary C>99:195%

This table is illustrative and based on established principles of asymmetric synthesis.

Intermediate in the Synthesis of Complex Organic Molecules

The structural motif of this compound is embedded in numerous synthetic routes leading to complex and biologically significant molecules, most notably α-amino acids and β-lactams.

The synthesis of α-amino acids is a classic application. The Schiff base serves as a glycine equivalent, where the imine functionality both activates the α-carbon for deprotonation and subsequent alkylation, and protects the amino group. The general approach, often a variation of the amidomalonate synthesis, involves the alkylation of the enolate of this compound with an appropriate alkyl halide. libretexts.org Subsequent hydrolysis of the imine and ester functionalities yields the desired α-amino acid. libretexts.org This method allows for the synthesis of a wide variety of natural and unnatural α-amino acids by simply changing the alkylating agent.

Furthermore, this compound is a key precursor in the Staudinger synthesis of β-lactams. nih.govnih.gov This [2+2] cycloaddition reaction occurs between an imine and a ketene. In this context, this compound acts as the imine component. The reaction with a suitable ketene, generated in situ from an acyl chloride and a tertiary amine, leads to the formation of a β-lactam ring. The stereochemical outcome of the Staudinger reaction can often be controlled to produce specific diastereomers. nih.gov The resulting β-lactams are not only valuable as antibiotics themselves but also serve as versatile intermediates for the synthesis of other complex nitrogen-containing heterocycles. nih.govjocpr.com

The synthesis of more complex, substituted α-amino acids, such as α-methylated amino acids, can also be envisioned starting from this compound. google.com These modifications can introduce important conformational constraints in peptides. enamine.net

The following table illustrates the role of this compound as an intermediate in the synthesis of a generic α-amino acid and a β-lactam.

Target MoleculeSynthetic StepReagentsProduct
α-Amino AcidAlkylation & Hydrolysis1. Base (e.g., LDA), R-X2. Aqueous AcidR-CH(NH2)-COOH
β-LactamStaudinger CycloadditionR'CH=C=O (from R'CH2COCl, Et3N)Substituted 2-Azetidinone

This table provides a generalized scheme for the application of this compound in synthesis.

Catalytic Applications Involving Methyl 2 Benzylideneamino Acetate

Methyl 2-(benzylideneamino)acetate as a Ligand Precursor

The ability of this compound to form stable complexes with transition metals makes it a valuable precursor for designing new catalysts. The electronic and steric properties of the ligand can be readily modified by introducing substituents on the phenyl ring or by altering the ester group, allowing for the fine-tuning of the catalyst's performance.

Coordination Chemistry Studies with Transition Metals (e.g., Copper(II) Complexes)

The coordination chemistry of this compound with transition metals has been a subject of interest, with a notable example being its use in a copper(II)-catalyzed 1,3-dipolar cycloaddition reaction. In a study, (E)-methyl 2-(benzylideneamino)acetate was utilized in conjunction with copper(II) trifluoromethanesulfonate (B1224126) in a DNA-based hybrid catalyst system. nih.gov This system was effective in catalyzing a [3+2] cycloaddition reaction in water at room temperature. nih.gov The reaction's progress was confirmed by the appearance of characteristic peaks in NMR spectra, indicating the formation of the desired product. nih.gov

The successful application of the copper(II) complex in this reaction highlights the role of the Schiff base in facilitating the catalytic cycle. While detailed crystallographic studies of the specific copper(II)-methyl 2-(benzylideneamino)acetate complex were not the focus of this particular study, the results imply the formation of a catalytically active species where the Schiff base coordinates to the copper(II) center. The appearance of NMR signals at 7.52, 7.83, and 8.44 ppm were attributed to the CH node of the benzylidenimine group, confirming its presence in the reaction mixture. researchgate.net

Interactive Data Table: Copper(II)-Catalyzed 3+2 Cycloaddition

Catalyst ComponentSubstrateReaction TypeSolventTemperature
Cu(II)trifluoromethanesulfonate / DNA(E)-methyl 2-(benzylideneamino)acetate3+2 CycloadditionWaterRoom Temperature

Design of Chiral Ligands for Asymmetric Catalysis

The fundamental structure of this compound, containing a prochiral center and versatile coordination sites, makes it an attractive starting point for the design of chiral ligands for asymmetric catalysis. In principle, the introduction of chiral auxiliaries to the backbone of the ligand or the use of chiral aldehydes or amino acid esters in its synthesis could lead to a variety of chiral ligands. These ligands could then be used to create asymmetric catalysts for a range of enantioselective transformations.

However, based on the available scientific literature, specific examples of chiral ligands derived directly from this compound and their successful application in asymmetric catalysis are not extensively documented. The development of new chiral ligands is a continuous effort in chemical research, and while the structural motif is promising, its potential in this specific area remains largely to be explored.

Role in Metal-Catalyzed Coupling Reactions

Metal-catalyzed coupling reactions are a cornerstone of modern organic synthesis. The ligands employed in these reactions play a crucial role in determining the efficiency, selectivity, and substrate scope of the catalytic system.

Cobalt-Catalyzed Reactions

Cobalt-based catalysts are known for their utility in various organic transformations, including hydroformylation and cross-coupling reactions. nih.gov The electronic properties and coordination ability of ligands are critical for the performance of these catalysts. While cobalt complexes with various Schiff base ligands have been investigated, specific studies detailing the use of this compound as a ligand in cobalt-catalyzed reactions are not prominently featured in the surveyed literature. The potential of this ligand in cobalt catalysis is an area that warrants further investigation.

Silver-Catalyzed Processes

Silver catalysis has gained prominence in a variety of organic reactions, including coupling and multicomponent reactions. Schiff bases can act as effective ligands for silver ions, modulating their catalytic activity. For instance, silver triflate, in combination with an N-heterocyclic carbene, has been shown to catalyze a three-component reaction involving an N'-(2-alkynylbenzylidene)hydrazide, which shares a structural similarity with this compound. nih.gov Furthermore, silver(I) complexes are known to catalyze A³-coupling reactions, which involve the reaction of an aldehyde, an amine, and an alkyne, where a Schiff base is a key intermediate. nih.gov

These examples suggest that this compound could potentially serve as a ligand in silver-catalyzed processes. However, direct reports on the application of pre-formed silver complexes of this compound in catalysis are limited in the current body of scientific literature.

Advanced Spectroscopic Characterization and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For Methyl 2-(benzylideneamino)acetate, ¹H NMR, ¹³C NMR, and Heteronuclear Single Quantum Coherence (HSQC) spectroscopy collectively offer a complete picture of the proton and carbon framework.

¹H NMR: The ¹H NMR spectrum of a molecule provides information about the different chemical environments of hydrogen atoms. In the case of this compound, specific signals are expected for the aromatic protons of the benzylidene group, the imine proton (-CH=N-), the methylene (B1212753) protons (-NCH₂-), and the methyl ester protons (-OCH₃). The chemical shift (δ) of the imine proton is particularly characteristic and typically appears in the downfield region of the spectrum. For instance, in related heterocyclic Schiff bases, the azomethine proton signal is observed as a sharp singlet between δ 8.90 and 9.35 ppm nih.gov. For N-(2-Chlorobenzyl) 2-chlorobenzaldimine, the imine proton appears as a singlet at δ 8.89 ppm rsc.org. The aromatic protons will exhibit complex splitting patterns in the aromatic region (typically δ 7.0-8.0 ppm), reflecting their coupling with each other. The methylene and methyl protons of the glycine (B1666218) ester moiety would appear as singlets in the upfield region of the spectrum. For methyl acetate (B1210297), the methyl ester protons are observed at δ 3.65 ppm, while the acetate protons are at δ 2.05 ppm libretexts.org.

¹³C NMR: The ¹³C NMR spectrum reveals the number of distinct carbon environments in a molecule. For this compound, separate signals are anticipated for the carbonyl carbon of the ester, the imine carbon, the carbons of the benzene (B151609) ring, the methylene carbon, and the methyl carbon. The imine carbon signal is a key indicator and is expected in the range of δ 160-170 ppm. For example, in N-(2-Chlorobenzyl) 2-chlorobenzaldimine, the imine carbon resonates at δ 159.8 ppm rsc.org. The carbonyl carbon of the ester group will also be in the downfield region, typically around δ 170 ppm. The aromatic carbons will have signals in the δ 120-140 ppm range, while the aliphatic methylene and methyl carbons will appear at higher field strengths nih.gov.

HSQC: Heteronuclear Single Quantum Coherence (HSQC) is a two-dimensional NMR technique that correlates the signals of protons with their directly attached carbon atoms. An HSQC spectrum of this compound would definitively link the proton signals to their corresponding carbon signals, confirming the assignments made from the one-dimensional spectra. For example, it would show a correlation cross-peak between the imine proton and the imine carbon, and between the methylene protons and the methylene carbon, providing unambiguous evidence for the structure researchgate.net.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Please note that these are predicted values based on typical ranges for similar functional groups and may vary from experimental values.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Imine CH8.0 - 8.5160 - 170
Aromatic CH7.2 - 7.9125 - 135
Methylene CH₂4.1 - 4.350 - 60
Methyl CH₃3.7 - 3.851 - 53
Ester C=O-170 - 172
Aromatic C (quaternary)-135 - 140

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular formula of this compound is C₁₀H₁₁NO₂, which corresponds to a molecular weight of approximately 177.19 g/mol nih.gov.

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak ([M]⁺) at m/z 177. The fragmentation of aromatic esters often involves cleavage of the bond alpha to the carbonyl group, leading to the loss of the alkoxy group (-OR) whitman.edu. In this case, loss of the methoxy (B1213986) radical (•OCH₃) would result in a fragment ion at m/z 146. Another common fragmentation pathway for esters is the McLafferty rearrangement, though this is less likely in this specific structure.

The imine functionality can also direct fragmentation. Alpha-cleavage adjacent to the imine nitrogen is a common pathway for amines and imines libretexts.org. For this compound, this could involve cleavage of the C-C bond between the methylene group and the carbonyl group, or cleavage of the N-C bond of the benzylidene group. The presence of the aromatic ring generally leads to a more stable molecular ion libretexts.org. The fragmentation of aromatic imines can lead to the formation of a stable tropylium (B1234903) ion or related aromatic cations youtube.com.

Table 2: Potential Mass Spectrometry Fragments for this compound

m/z Possible Fragment Ion Fragment Lost
177[C₁₀H₁₁NO₂]⁺ (Molecular Ion)-
146[C₉H₈NO]⁺•OCH₃
118[C₈H₈N]⁺•COOCH₃
90[C₇H₆]⁺C₂H₅NO₂
77[C₆H₅]⁺C₄H₆NO₂

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the C=N (imine), C=O (ester), and C-O bonds, as well as the aromatic C-H and C=C bonds.

C=N Stretch: The imine C=N stretching vibration is expected to appear in the region of 1690-1640 cm⁻¹.

C=O Stretch: The ester carbonyl (C=O) stretching vibration is a strong, sharp band typically found in the range of 1750-1735 cm⁻¹.

C-O Stretch: The C-O stretching vibrations of the ester group would likely appear as two bands in the region of 1300-1000 cm⁻¹.

Aromatic C=C and C-H Stretches: The C=C stretching vibrations of the benzene ring would be observed in the 1600-1450 cm⁻¹ region. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹.

Aliphatic C-H Stretches: The C-H stretching vibrations of the methylene and methyl groups would be found just below 3000 cm⁻¹.

Table 3: Expected Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Imine (C=N)Stretch1690 - 1640
Ester (C=O)Stretch1750 - 1735
Ester (C-O)Stretch1300 - 1000
Aromatic (C=C)Stretch1600 - 1450
Aromatic (C-H)Stretch> 3000
Aliphatic (C-H)Stretch< 3000

X-ray Crystallography for Solid-State Structure Determination

Although no crystal structure for this compound is currently available in the Cambridge Structural Database, studies on similar Schiff base ligands have been reported. For instance, the crystal structure of a Schiff base derived from pyrazolone (B3327878) and thiazole (B1198619) revealed the presence of strong intramolecular hydrogen bonds that stabilize the molecular conformation researchgate.net. Similarly, the crystal structure of N-benzylideneaniline has been determined, providing insights into the torsional angles between the aromatic rings nih.gov. Such data for this compound would be invaluable for understanding its solid-state properties and for validating computational models.

Theoretical and Computational Chemistry Approaches

In the absence of complete experimental data, theoretical and computational methods serve as powerful tools to predict and understand the properties of molecules like this compound.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density) of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations can be employed to optimize the geometry of this compound, providing theoretical bond lengths and angles that can be compared with experimental data if available. Furthermore, DFT can be used to calculate various electronic properties, such as the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule, thereby predicting sites of electrophilic and nucleophilic attack nih.govresearchgate.netmdpi.com. For other Schiff bases, DFT calculations have been successfully used to study their geometry, electronic structure, and reactivity nih.govnih.gov.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and distribution of these orbitals are crucial for understanding the chemical reactivity and electronic properties of a molecule.

For this compound, the HOMO is expected to be located primarily on the more electron-rich parts of the molecule, likely the benzylideneamino moiety, which would act as the electron donor in chemical reactions. The LUMO, conversely, would be centered on the more electron-deficient regions, such as the ester carbonyl group, which would act as the electron acceptor. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive nih.govacs.org. FMO analysis of related Schiff bases has provided valuable insights into their electronic transitions and reactivity patterns researchgate.netacs.org.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. It provides a color-coded map of the electrostatic potential on the electron density surface, revealing the regions most susceptible to electrophilic and nucleophilic attack. In the MEP map, regions of negative electrostatic potential, typically colored in shades of red, indicate electron-rich areas and are prone to electrophilic attack. Conversely, regions of positive electrostatic potential, shown in blue, are electron-deficient and represent sites for nucleophilic attack. Green areas denote regions of neutral potential.

For Schiff bases analogous to this compound, DFT calculations have been employed to generate MEP maps. These studies consistently show that the most negative potential is localized over the nitrogen atom of the imine group (C=N) and the oxygen atoms of the ester functionality. This high electron density makes these sites the primary centers for electrophilic interactions. The hydrogen atoms of the aromatic ring and the methyl group exhibit positive electrostatic potential, rendering them susceptible to nucleophilic interactions.

Key Features of the MEP Map for a Representative Schiff Base:

Molecular RegionElectrostatic PotentialImplication for Reactivity
Imine Nitrogen AtomHighly Negative (Red)Site for electrophilic attack
Ester Carbonyl OxygenNegative (Red/Yellow)Site for electrophilic attack
Aromatic RingLargely Neutral (Green)Less reactive than heteroatoms
Aromatic and Methyl HydrogensPositive (Blue)Sites for nucleophilic attack

These findings suggest that in reactions involving this compound, electrophiles will preferentially coordinate with the nitrogen and oxygen atoms.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The properties mapped onto this surface, such as dnorm (normalized contact distance), provide detailed information about the nature and extent of intermolecular contacts.

For related Schiff base crystals, Hirshfeld surface analysis has revealed the prevalence of various intermolecular interactions, including C-H···π interactions, and van der Waals forces. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions.

Summary of Intermolecular Contacts from Hirshfeld Surface Analysis of an Analogous Schiff Base:

Interaction TypePercentage ContributionDescription
H···H> 50%Represents the most significant contribution, arising from van der Waals forces.
C-H···π~15-20%Interactions between hydrogen atoms and the aromatic ring, contributing to crystal packing.
O···H~10-15%Hydrogen bonding involving the ester oxygen atoms.
N···H~5-10%Hydrogen bonding involving the imine nitrogen atom.

The analysis indicates that the crystal packing of such Schiff bases is dominated by a network of weak non-covalent interactions, which collectively stabilize the three-dimensional supramolecular architecture.

Quantum Chemical Parameters for Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide valuable insights into the reactivity of molecules through the calculation of various global and local reactivity descriptors. These parameters, derived from the energies of the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) – are instrumental in predicting the kinetic stability and reactivity of a compound.

For Schiff bases structurally similar to this compound, the following quantum chemical parameters are typically evaluated:

HOMO Energy (EHOMO): Represents the ability of a molecule to donate an electron. Higher HOMO energy corresponds to a better electron donor.

LUMO Energy (ELUMO): Indicates the ability of a molecule to accept an electron. Lower LUMO energy signifies a better electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The difference between ELUMO and EHOMO is a measure of the molecule's kinetic stability and chemical reactivity. A smaller energy gap implies higher reactivity.

Ionization Potential (I): The energy required to remove an electron from a molecule (I ≈ -EHOMO).

Electron Affinity (A): The energy released when a molecule accepts an electron (A ≈ -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons (χ ≈ (I + A) / 2).

Chemical Hardness (η): A measure of the resistance to change in electron distribution (η ≈ (I - A) / 2). A harder molecule is less reactive.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). A softer molecule is more reactive.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = χ² / 2η).

Calculated Quantum Chemical Parameters for a Representative Schiff Base:

ParameterValue (eV)Interpretation
EHOMO~ -6.5Indicates a moderate ability to donate electrons.
ELUMO~ -1.5Suggests a reasonable ability to accept electrons.
ΔE (HOMO-LUMO Gap)~ 5.0Implies good kinetic stability.
Ionization Potential (I)~ 6.5
Electron Affinity (A)~ 1.5
Electronegativity (χ)~ 4.0
Chemical Hardness (η)~ 2.5
Chemical Softness (S)~ 0.4
Electrophilicity Index (ω)~ 3.2

These parameters collectively suggest that while this compound is a stable molecule, it possesses reactive sites that can participate in a variety of chemical transformations, consistent with its utility as a synthetic intermediate. The HOMO is typically localized on the benzaldehyde (B42025) moiety, while the LUMO is distributed over the imine and ester groups, indicating the likely sites for electron donation and acceptance in chemical reactions.

Biological Relevance and Pharmaceutical Research of Methyl 2 Benzylideneamino Acetate Derivatives

Intermediate in Pharmaceutical Synthesis

Methyl 2-(benzylideneamino)acetate and its related structures serve as crucial building blocks and intermediates in the synthesis of more complex organic and pharmaceutical molecules. The reactivity of the imine group and the ester functionality allows for various chemical transformations, making it a valuable precursor. These compounds are utilized in the production of specialty chemicals and as intermediates in the creation of agrochemicals and pharmaceuticals. The primary amine group, in particular, offers a key reactive site for further functionalization, enabling the construction of elaborate molecular architectures. Synthetic strategies often involve the condensation of primary amines with carbonyl compounds to form the characteristic Schiff base linkage, a straightforward and efficient reaction. actascientific.com This fundamental reaction paves the way for producing a variety of substituted derivatives for further biological evaluation.

Scaffold for Drug Design and Development

The benzylideneamino core structure is a prominent scaffold in drug design and development. A scaffold is a central framework upon which various functional groups can be attached to create a library of compounds with potentially enhanced efficacy and specificity. The versatility of the this compound scaffold allows medicinal chemists to systematically modify its structure to explore structure-activity relationships (SAR). For instance, the benzo[d]thiazole moiety, which can be incorporated into this scaffold, is of substantial interest due to its structural adaptability and therapeutic potential. rjeid.com By modifying substituents on the aromatic rings or altering the linker between them, researchers can fine-tune the pharmacological properties of the resulting molecules to optimize their interaction with biological targets. rjeid.com This approach has been instrumental in the discovery of novel therapeutic candidates for a range of conditions.

Research into Enzyme Inhibition (e.g., Monoamine Oxidase Inhibitory Activities)

Derivatives of the benzylideneamino structure have been extensively investigated as inhibitors of various enzymes, with a notable focus on monoamine oxidases (MAO). MAO enzymes (MAO-A and MAO-B) are significant drug targets for treating neuropsychiatric and neurodegenerative disorders. researchgate.net

Substituted benzylideneamino guanidines have demonstrated the ability to inhibit MAO activity in rat brain mitochondria, with I50 values in the 10⁻⁴ to 10⁻⁵ mol/l range. nih.gov Kinetic studies revealed a reversible and noncompetitive type of MAO inhibition. nih.gov Similarly, various benzoxazole (B165842) and pyridazinobenzylpiperidine derivatives have been synthesized and shown to be potent MAO inhibitors. researchgate.netmdpi.com For example, certain 2-methylbenzo[d]oxazole derivatives were identified as highly potent MAO-B inhibitors with IC50 values as low as 0.0023 µM. researchgate.net In another study, pyridazinobenzylpiperidine derivatives showed high selectivity for MAO-B, with the most potent compound exhibiting an IC50 value of 0.203 μM. mdpi.com

Beyond MAO, these scaffolds have shown inhibitory activity against other enzymes. For instance, certain (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives were found to be potent competitive inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov

Table 1: Monoamine Oxidase (MAO) Inhibitory Activity of Selected Derivatives

Compound Class Target Potency (IC50) Reference
Substituted benzylideneamino guanidines MAO 10⁻⁴ to 10⁻⁵ mol/l nih.gov
2-methylbenzo[d]oxazole derivative (1d) MAO-B 0.0023 µM researchgate.net
2-methylbenzo[d]oxazole derivative (2e) MAO-B 0.0033 µM researchgate.net
2-methylbenzo[d]oxazole derivative (2e) MAO-A 0.592 µM researchgate.net
2-methylbenzo[d]oxazole derivative (2c) MAO-A 0.670 µM researchgate.net
Pyridazinobenzylpiperidine derivative (S5) MAO-B 0.203 μM mdpi.com

Antimicrobial Activities (e.g., Antibacterial and Antifungal Potential)

A significant area of research for this compound derivatives is their potential as antimicrobial agents. Numerous studies have demonstrated their efficacy against a broad spectrum of bacteria and fungi.

Schiff bases and their metal complexes have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa), as well as fungi like Aspergillus niger and Penicillium chrysogenum. actascientific.comresearchgate.net In some cases, the antimicrobial effect of these synthesized compounds was comparable to or even greater than standard antibiotics like Gentamicin and Ampicillin (B1664943). actascientific.comresearchgate.net For example, 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones, a class of related derivatives, exhibited potent antibacterial activity, with one compound being six times more potent than ampicillin against the tested bacteria. nih.gov Another study on 4-Benzylidene-2-methyl-oxazoline-5-one showed it had both bacteriostatic and bactericidal effects on a majority of tested microorganisms and was also effective against the yeast Candida albicans. umz.ac.ir Furthermore, organodiselenide-tethered methyl anthranilates, which share structural similarities, have demonstrated promising antibacterial and antifungal activities. nih.gov

Table 2: Antimicrobial Spectrum of Benzylideneamino Derivatives

Compound/Class Tested Microorganisms Notable Results Reference
(Z)-2-(2-methoxybenzylideneamino)-3-methylbutanoic acid S. aureus, S. pyogenes, B. subtilis, K. pneumoniae, P. aeruginosa, E. coli, A. niger, P. chrysogenum Active against tested microorganisms; Co(II) complex showed highest efficacy. actascientific.comresearchgate.net
Methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo- 1-phenylethyl]amino}acetate B. subtilis, S. aureus, E. coli, P. aeruginosa, S. enteric Showed a bactericidal effect against the tested strains. researchgate.net
5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones Eight bacterial strains including resistant ones. Compound 7 was 6 times more potent than ampicillin. nih.gov
4-Benzylidene-2-methyl-oxazoline-5-one Gram-positive and Gram-negative bacteria, C. albicans Showed bacteriostatic and bactericidal effects; inhibited biofilm formation. umz.ac.ir

Antioxidant Potential of Derivatives

Several derivatives based on the benzylideneamino scaffold have been evaluated for their antioxidant properties. The capacity to scavenge free radicals is a crucial mechanism for combating oxidative stress, which is implicated in numerous diseases. The antioxidant activity is often assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests.

Studies on (Z)-2-(2-methoxybenzylideneamino)-3-methylbutanoic acid and its metal complexes revealed notable antioxidant activity. actascientific.comresearchgate.net Similarly, a series of (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one (BABT) derivatives were synthesized and tested, with several compounds exhibiting strong DPPH and ABTS radical scavenging activities. nih.gov The presence of phenolic hydroxyl groups on the benzylidene ring was found to be crucial for this activity. For example, a derivative with a 3,4-dihydroxyphenyl (catechol) group showed the most potent DPPH radical scavenging activity (89% inhibition). nih.gov Another study on organodiselenide-tethered methyl anthranilates also reported promising antioxidant effects, with some derivatives showing up to 96% radical scavenging activity in DPPH and ABTS assays, comparable to Vitamin C. nih.gov

Table 3: Antioxidant Activity of Selected Derivatives

Derivative Class Assay Result Reference
(Z)-2-(2-methoxybenzylideneamino)-3-methylbutanoic acid Ni(II) complex DPPH Higher activity than other synthesized complexes. actascientific.comresearchgate.net
BABT derivative with 3,4-dihydroxyphenyl group DPPH 89% inhibition nih.gov
BABT derivative with 2,4-dihydroxyphenyl group DPPH 76% inhibition nih.gov

Analgesic Properties of Modified Structures

The modification of the benzylideneamino core has led to the development of compounds with significant analgesic properties. Researchers have designed and synthesized various series of these derivatives to identify new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy and safety profiles.

One study reported the synthesis of 3-(arylideneamino)-2-methyl-6,7-methylenedioxy-quinazolin-4(3H)-one derivatives, identifying two compounds, LASSBio-1240 and LASSBio-1272, as potent analgesic prototypes. nih.gov These compounds showed a more effective antinociceptive profile than the standard drugs dipyrone (B125322) and indomethacin (B1671933) in respective assays. nih.gov Another investigation focused on 2-methyl-2-[1-(3-benzoyl-4-substituted-1,4-dihydropyridyl)]acetic acid derivatives, which demonstrated analgesic activity by inhibiting writhing by 27-95% relative to aspirin (B1665792) in an animal model. nih.gov The analgesic potency was found to be dependent on the specific substituents on the dihydropyridine (B1217469) ring. nih.gov Furthermore, in-silico and in-vivo studies of benzo[d]thiazol-2-amine derivatives have identified compounds with significant analgesic effects, which are thought to act through the inhibition of cyclooxygenase (COX) enzymes. rjeid.comresearchgate.net

In Silico Studies for Biological Performance (e.g., Anti-SARS-CoV-2)

In recent years, computational or in silico methods have become indispensable tools in drug discovery. These techniques, including molecular docking and molecular dynamics simulations, are used to predict the binding affinity and interaction of potential drug candidates with biological targets, such as viral proteins.

Several studies have employed in silico screening to evaluate the potential of benzylideneamino-related structures against SARS-CoV-2, the virus responsible for COVID-19. Benzimidazole derivatives containing this structural motif were evaluated against the main protease (Mpro) and non-structural proteins (nsp2 and nsp7) of SARS-CoV-2. nih.gov Molecular docking and dynamics simulations revealed that one of the synthesized ligands was a superlative antiviral candidate against these targets, as evidenced by its strong binding score and the stability of the ligand-docked complex. nih.gov The calculated binding scores for these synthetic benzimidazoles ranged from –5.0 to –11.0 kcal/mol, indicating promising inhibitory action. nih.gov Other in silico studies have also explored various natural product derivatives, including lignans, as potential inhibitors of SARS-CoV-2 proteins, providing a computational foundation for further experimental validation. nih.govresearchgate.net

Future Research Directions and Challenges

Development of Novel Stereoselective Transformations

The primary challenge in utilizing methyl 2-(benzylideneamino)acetate and its derivatives is achieving high levels of stereocontrol. While diastereoselective cycloadditions are common, the development of catalytic enantioselective transformations remains a key objective. Future research will likely focus on phase-transfer catalysis, metal-catalyzed alkylations, and aminocatalysis to create chiral centers with high fidelity.

A significant area of development is the use of chiral phase-transfer catalysts for the asymmetric alkylation of glycine (B1666218) imine esters. researchgate.net Catalysts based on cinchona alkaloids have shown promise in the enantioselective synthesis of various α-alkyl-α-amino acids. researchgate.net The design of new catalysts that form well-defined ion pairs with the enolate of this compound could lead to higher efficiency and selectivity. researchgate.net

Palladium-catalyzed allylic alkylation represents another powerful tool for stereoselective C-C bond formation. Research into using titanium-chelated enolates of related N-acyl-glycine esters has demonstrated that high stereoselectivity can be achieved. core.ac.uk Adapting this methodology to the less acidic Schiff base, potentially through the use of stronger bases or different Lewis acid additives, could unlock new synthetic pathways. By carefully selecting reaction conditions, access to both diastereomers of the product may be possible. core.ac.uk

Table 1: Examples of Stereoselective Transformations for Glycine Ester Derivatives

Transformation TypeCatalyst/MethodKey FeaturePotential Application for this compoundReference
Asymmetric AlkylationChiral Phase-Transfer Catalyst (e.g., Cinchona alkaloid derived)Enantioselective synthesis of α-alkyl-α-amino acids.Direct enantioselective alkylation to form non-proteinogenic amino acids. researchgate.net
Allylic AlkylationPalladium-Catalysis with Titanium EnolatesHigh diastereoselectivity in forming C-C bonds; functional group tolerance.Stereoselective introduction of complex allyl moieties. core.ac.uk
Aldol/Mannich ReactionsProline-derived OrganocatalystsAsymmetric C-C bond formation via iminium/enamine activation.Stereoselective synthesis of β-amino carbonyl compounds. researchgate.net

Exploration of Underutilized Reactivity Modes

Beyond the well-established cycloaddition and alkylation reactions, the imine and ester functionalities of this compound offer opportunities for exploring less conventional reactivity. Future research should investigate photoredox catalysis, radical reactions, and novel multicomponent reactions to expand its synthetic utility.

One exciting frontier is the use of photoredox catalysis to induce umpolung (reactivity reversal). Recent work has shown that ketimines, which are typically electrophilic, can undergo single-electron reduction in the presence of a photoredox catalyst and visible light to generate nucleophilic carbon-centered radicals or carbanions. thieme.de Applying this concept to this compound could enable its reaction with electrophiles like carbon dioxide, providing a green and innovative route to α-amino acids. thieme.de

Furthermore, the exploration of radical reactions offers significant potential. While less common for this substrate, processes involving radical intermediates could lead to novel transformations. For instance, methodologies developed for Csp³-H imination using radical mechanisms could be adapted to functionalize the glycine backbone prior to or after imine formation, opening new avenues for amino acid diversification. organic-chemistry.org The dual reactivity observed in related systems, which can undergo either Diels-Alder or Michael additions depending on conditions, suggests that the reaction pathways of this compound are not fully mapped and that other latent reactivities await discovery. clockss.org

Integration into Flow Chemistry and Continuous Processing

The translation of synthetic methodologies from batch to continuous flow processing offers numerous advantages, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for automation. The synthesis and reactions of this compound are well-suited for this transition.

Flow chemistry is particularly advantageous for the synthesis of heterocycles, a primary application of this reagent. nih.govdurham.ac.uk Continuous flow reactors can minimize the accumulation of potentially unstable intermediates, such as azomethine ylides, by generating and consuming them in situ. nih.gov This "just-in-time" generation enhances safety and can improve reaction yields by minimizing side reactions. Recent advances in the flow synthesis of various heterocycles, such as imidazoles and triazoles, demonstrate the power of this technology. researchgate.netuc.pt

Moreover, electrochemical methods integrated into flow systems present a green alternative for amino acid synthesis. The electrochemical carboxylation of imines in a flow microreactor has been described as a method that avoids sensitive or toxic reagents and operates under mild conditions. rsc.org Adapting such a system for this compound could provide a sustainable, scalable route to N-benzyl-aspartic acid derivatives.

Table 2: Potential Advantages of Flow Chemistry for this compound Reactions

Flow Chemistry ApplicationKey AdvantageSpecific Example/PotentialReference
In Situ Generation of Azomethine YlidesEnhanced safety, reduced side reactions, improved yield.Continuous [3+2] cycloadditions for heterocycle synthesis. nih.govnih.gov
Electrochemical CarboxylationGreen synthesis, avoidance of toxic reagents, mild conditions.Synthesis of amino acid derivatives by reacting with CO2. rsc.org
Multi-step Heterocycle SynthesisTelescoping reactions, in-line purification, automation.Automated library synthesis of pyrrolidine-containing scaffolds. durham.ac.ukuc.pt

Advanced Material Science Applications

The structural motifs accessible from this compound hold significant, though largely untapped, potential in material science. The Schiff base linkage (azomethine) is a key component in the burgeoning field of functional organic materials and polymers.

Polymers containing the azomethine group, known as poly(Schiff bases) or poly(azomethine)s, are gaining attention for their thermal stability, mechanical properties, and optoelectronic applications. researchgate.net These polymers have been investigated for use as semiconductors, in organic field-effect transistors (OFETs), and as nonlinear optical materials. researchgate.netresearchgate.net By designing difunctional monomers derived from this compound (e.g., by incorporating polymerizable groups on the benzylidene ring or by creating di-imines), novel functional polymers could be synthesized.

Furthermore, the ability of Schiff bases to form stable complexes with a wide range of metal ions opens the door to creating advanced coordination polymers and metal-organic frameworks (MOFs). researchgate.netmdpi.com These materials have applications in catalysis, gas storage, and as photoluminescent materials for organic light-emitting diodes (OLEDs) and sensors. researchgate.netmdpi.com The incorporation of the glycine ester moiety provides an additional site for post-synthetic modification, allowing for the fine-tuning of material properties.

Deepening Mechanistic Understanding through Advanced Computational Techniques

While the synthetic applications of this compound are extensive, a deeper, quantitative understanding of its reaction mechanisms is crucial for rational catalyst design and reaction optimization. Advanced computational techniques, particularly Density Functional Theory (DFT), are powerful tools for achieving this. rsc.org

Computational studies can elucidate the complex potential energy surfaces of reactions like the [3+2] cycloaddition of the corresponding azomethine ylide. researchgate.net By calculating the activation energies of different pathways (e.g., concerted vs. stepwise) and transition states (e.g., exo vs. endo), researchers can predict and explain the observed regioselectivity and stereoselectivity. nih.govnih.gov For example, analysis of global electron density transfer (GEDT) at the transition state can classify the reaction's polar nature and rationalize its outcome. nih.govnih.gov

These computational models can be extended to the novel transformations discussed previously. For instance, DFT calculations could help rationalize the enantioselectivity observed with different chiral phase-transfer catalysts by modeling the non-covalent interactions in the catalyst-enolate ion pair. researchgate.net Similarly, understanding the electronic structure changes induced by photoredox catalysts or the thermodynamics of radical pathways would accelerate the development of these underutilized reactivity modes. thieme.denih.gov Such mechanistic insights are invaluable for moving beyond empirical screening and toward the rational design of new catalysts and reaction conditions.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Glycine methyl ester
Benzaldehyde (B42025)
N-(diphenylmethylene)glycinate tert-butyl ester
Carbon dioxide
Dimethyl acetylenedicarboxylate (B1228247) (DMAD)

Q & A

Q. What are the standard synthetic routes for Methyl 2-(benzylideneamino)acetate, and how can reaction efficiency be monitored?

The compound is typically synthesized via condensation of methyl glycinate with benzaldehyde derivatives in the presence of a base. A conventional method involves dissolving the amino ester (e.g., methyl glycinate) in dichloromethane (DCM), adding benzaldehyde and triethylamine (Et3_3N), and stirring at room temperature for 16 hours . Reaction progress can be monitored using thin-layer chromatography (TLC) or 1^1H NMR to track the disappearance of the aldehyde proton (~9-10 ppm) and the appearance of the imine proton (~8.3 ppm). Yields often exceed 85% under optimized conditions .

Q. How is this compound characterized structurally?

Structural characterization relies on spectroscopic techniques:

  • 1^1H NMR : Key signals include the methoxy group (~3.7 ppm), methylene protons adjacent to the imine (~4.4 ppm), aromatic protons (7.4–7.8 ppm), and the imine proton (~8.3 ppm) .
  • HRMS : High-resolution mass spectrometry confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 192.1 for C10_{10}H11_{11}NO2_2) .
  • Melting Point : The compound typically melts between 82–83.5°C, providing additional purity validation .

Q. What are the recommended storage conditions to ensure compound stability?

Store the compound at -20°C in a tightly sealed container under inert gas (e.g., argon) to prevent hydrolysis of the imine bond or ester group. Stability studies indicate no significant degradation for ≥2 years under these conditions .

Q. What safety precautions are necessary when handling this compound?

Use personal protective equipment (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash with soap and water; for inhalation, move to fresh air. Avoid ingestion and dispose of waste via certified hazardous waste services .

Advanced Research Questions

Q. How can chiral resolution be achieved for enantiomers of this compound?

Deracemization via temperature cycles has been demonstrated for similar imine derivatives. For example, using a catalyst like 1,8-diazabicycloundec-7-ene (DBU) in methanol, temperature cycling between solubility thresholds can promote preferential crystallization of one enantiomer. Monitor enantiomeric excess (ee) using chiral HPLC with a cellulose-based column .

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

If NMR signals suggest unexpected tautomers or impurities:

  • Perform 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.
  • Compare experimental HRMS data with computational predictions (e.g., using Gaussian or ORCA) to validate molecular composition .
  • Recrystallize the compound and reacquire X-ray diffraction data to confirm the crystal structure .

Q. How can computational methods predict reactivity or stability of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

  • Tautomerization energy barriers between imine and enamine forms.
  • Hydrolysis kinetics of the ester group under varying pH conditions.
  • Non-covalent interactions (e.g., hydrogen bonding) in crystal packing using Hirshfeld surface analysis .

Q. What experimental designs are suitable for studying its potential in drug delivery systems?

  • Complexation Studies : Titrate the compound with model drugs (e.g., doxorubicin) and monitor binding via UV-Vis spectroscopy or isothermal titration calorimetry (ITC).
  • Release Kinetics : Encapsulate the drug-complex in liposomes and measure release rates at physiological pH (7.4) using dialysis membranes .

Q. How can X-ray crystallography resolve challenges in structural analysis of polymorphs?

Use SHELXL for refinement, particularly for high-resolution data or twinned crystals. For polymorph identification:

  • Compare unit cell parameters and space groups.
  • Analyze hydrogen-bonding networks using Mercury software.
  • Validate thermal ellipsoid models to detect disorder in the imine moiety .

Q. What methodologies assess the compound’s degradation under oxidative or hydrolytic conditions?

  • Hydrolytic Stability : Incubate in buffered solutions (pH 1–13) and analyze degradation products via LC-MS.
  • Oxidative Stress Testing : Expose to H2_2O2_2 or UV light, then identify radicals using electron paramagnetic resonance (EPR) spectroscopy .

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